molecular formula C6H5ClFNO B13975907 2-Chloro-6-fluoro-3-pyridinemethanol

2-Chloro-6-fluoro-3-pyridinemethanol

Cat. No.: B13975907
M. Wt: 161.56 g/mol
InChI Key: OBABNIUNQVFQER-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-pyridinemethanol is an organic compound with the molecular formula C6H5ClFNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the second position, a fluorine atom at the sixth position, and a hydroxymethyl group at the third position of the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-3-pyridinemethanol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2,6-dichloropyridine with a fluorinating agent such as cesium fluoride (CsF) to introduce the fluorine atom at the sixth position. This is followed by the reduction of the resulting 2-chloro-6-fluoropyridine with a reducing agent like sodium borohydride (NaBH4) to obtain this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of the reactions is also common. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the desired substituents on the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-3-pyridinemethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: 2-Chloro-6-fluoro-3-pyridinecarboxylic acid.

    Reduction: this compound.

    Substitution: 2-Amino-6-fluoro-3-pyridinemethanol.

Scientific Research Applications

2-Chloro-6-fluoro-3-pyridinemethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-pyridinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with active sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoro-3-pyridinemethanol
  • 2-Chloro-4-fluoro-3-pyridinemethanol
  • 2-Chloro-6-fluoro-4-pyridinemethanol

Uniqueness

2-Chloro-6-fluoro-3-pyridinemethanol is unique due to the specific positioning of the chlorine and fluorine atoms, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

(2-chloro-6-fluoropyridin-3-yl)methanol

InChI

InChI=1S/C6H5ClFNO/c7-6-4(3-10)1-2-5(8)9-6/h1-2,10H,3H2

InChI Key

OBABNIUNQVFQER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CO)Cl)F

Origin of Product

United States

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